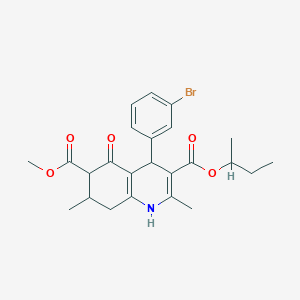![molecular formula C14H16ClN3O B6077917 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-isopropylbenzamide](/img/structure/B6077917.png)
4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-isopropylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-isopropylbenzamide, also known as CPI-455, is a small-molecule inhibitor that selectively targets histone methyltransferase G9a. G9a is involved in various biological processes, including gene expression regulation, cell differentiation, and cancer progression. CPI-455 has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment.
Mécanisme D'action
4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-isopropylbenzamide selectively targets G9a, which is a histone methyltransferase that catalyzes the methylation of lysine 9 on histone H3 (H3K9). Methylation of H3K9 is associated with gene repression and plays a critical role in cancer progression. By inhibiting G9a, 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-isopropylbenzamide leads to the demethylation of H3K9, which results in the reactivation of tumor suppressor genes and the suppression of oncogenic pathways.
Biochemical and Physiological Effects:
4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-isopropylbenzamide has been shown to have a potent inhibitory effect on G9a activity, leading to the demethylation of H3K9. This results in the reactivation of tumor suppressor genes and the suppression of oncogenic pathways. 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-isopropylbenzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, which may lead to improved treatment outcomes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-isopropylbenzamide in lab experiments is its selectivity for G9a. This allows for the specific targeting of G9a-mediated pathways without affecting other histone methyltransferases. However, one limitation of 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-isopropylbenzamide is its low solubility, which may affect its bioavailability and efficacy in vivo.
Orientations Futures
Future research on 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-isopropylbenzamide may focus on improving its solubility and bioavailability to enhance its efficacy in vivo. Additionally, further studies may investigate the potential of 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-isopropylbenzamide in combination with other cancer therapies, such as immunotherapy. Finally, clinical trials may be conducted to evaluate the safety and efficacy of 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-isopropylbenzamide in cancer patients.
Méthodes De Synthèse
4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-isopropylbenzamide can be synthesized using a multistep process involving several chemical reactions. The first step involves the condensation of 4-chloro-1H-pyrazole with formaldehyde to form 4-(chloromethyl)-1H-pyrazole. This intermediate is then reacted with N-isopropylbenzamide in the presence of a base to yield 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-isopropylbenzamide.
Applications De Recherche Scientifique
4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-isopropylbenzamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-isopropylbenzamide works by inhibiting G9a, which leads to the reactivation of tumor suppressor genes and the suppression of oncogenic pathways. 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-isopropylbenzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
4-[(4-chloropyrazol-1-yl)methyl]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-10(2)17-14(19)12-5-3-11(4-6-12)8-18-9-13(15)7-16-18/h3-7,9-10H,8H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJRSBBHKHHBBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)CN2C=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(propan-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,1,3-benzoxadiazol-5-ylmethyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B6077841.png)
![(4-chloro-2-methylphenyl){1-[3-(2-hydroxyethoxy)benzyl]-3-piperidinyl}methanone](/img/structure/B6077844.png)
![3-hydroxy-3-[({[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-1-methyl-2-piperidinone](/img/structure/B6077850.png)
![2-methyl-4-[(4-methylphenyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B6077858.png)
![3-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B6077864.png)
![6-[4-(2-pyridinylmethoxy)-1-piperidinyl]-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6077871.png)
![1-butyl-3-methyl-4-(4-piperidinyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one hydrochloride](/img/structure/B6077882.png)

![2-(4-chlorobenzyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6077900.png)
![2-(3-fluorobenzyl)-4-[3-(4-methoxyphenyl)propanoyl]morpholine](/img/structure/B6077908.png)
![N-(2-furylmethyl)-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B6077916.png)
![5-[(2,2-diallyl-1-pyrrolidinyl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-2-piperidinone](/img/structure/B6077930.png)
![N-[2-(4-morpholinyl)ethyl]-3-(4-morpholinylmethyl)benzamide](/img/structure/B6077934.png)
![4-[(1-acetyl-4-piperidinyl)carbonyl]-2-(4-methylpentyl)morpholine](/img/structure/B6077939.png)